molecular formula C10H19NO B2824830 4-(Cyclobutylmethyl)oxan-4-amine CAS No. 1385696-51-4

4-(Cyclobutylmethyl)oxan-4-amine

Cat. No.: B2824830
CAS No.: 1385696-51-4
M. Wt: 169.268
InChI Key: DGGUXINCECYIIH-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethyl)oxan-4-amine is a chemical compound with the molecular formula C10H19NO It is characterized by a cyclobutylmethyl group attached to an oxan-4-amine structure

Scientific Research Applications

4-(Cyclobutylmethyl)oxan-4-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutylmethyl)oxan-4-amine typically involves the reaction of cyclobutylmethyl bromide with oxan-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutylmethyl)oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-4-imine derivatives.

    Reduction: Reduction reactions can convert the oxan-4-amine group to oxan-4-amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxan-4-imine derivatives.

    Reduction: Oxan-4-amine derivatives.

    Substitution: Various substituted oxan-4-amine compounds depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethyl)oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclopropylmethyl)oxan-4-amine
  • 4-(Cyclopentylmethyl)oxan-4-amine
  • 4-(Cyclohexylmethyl)oxan-4-amine

Uniqueness

4-(Cyclobutylmethyl)oxan-4-amine is unique due to its cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to similar compounds with different cycloalkyl groups. These unique features can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(cyclobutylmethyl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c11-10(4-6-12-7-5-10)8-9-2-1-3-9/h9H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGUXINCECYIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2(CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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